(R)-TTA-P2

Description

Properties

IUPAC Name |

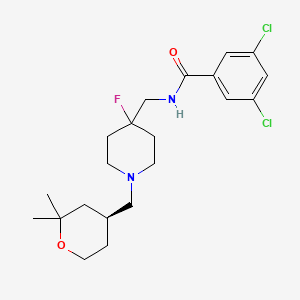

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-TTA-P2: A Comprehensive Technical Guide on its Mechanism of Action as a T-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TTA-P2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant promise in preclinical models of pain and neurological disorders. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways. This compound exerts its effects by reversibly blocking T-type calcium channels, with a notable preference for the inactivated state of the channel, thereby reducing neuronal hyperexcitability. Its high selectivity for T-type channels over other ion channels minimizes off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.

Core Mechanism of Action: Selective T-Type Calcium Channel Blockade

This compound is a derivative of 4-aminomethyl-4-fluoropiperidine that functions as a potent and selective blocker of low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels, particularly the CaV3.2 isoform, are crucial in modulating neuronal excitability and have been implicated in various pain states.[1][2] The primary mechanism of action of this compound involves the direct inhibition of these channels, leading to a reduction in calcium influx and subsequent downstream signaling events that contribute to nociception.

The inhibitory action of TTA-P2 is voltage-dependent, indicating a preferential binding to and stabilization of the inactive state of the T-type calcium channel.[2] This results in a more potent block at more depolarized membrane potentials, a characteristic that enhances its efficacy in hyperexcitable neurons often found in pathological conditions.[2]

Signaling Pathway

The binding of this compound to the T-type calcium channel directly obstructs the flow of Ca²⁺ ions into the neuron. This interruption of the initial calcium signal prevents the depolarization of the cell membrane and the subsequent firing of action potentials, which are critical for the transmission of pain signals.

References

- 1. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TTA-P2: A Technical Guide to a Potent and Selective T-Type Calcium Channel Blocker

(R)-TTA-P2 is a novel, potent, and selective antagonist of T-type calcium channels, demonstrating significant potential in preclinical models of pain and neurological disorders. This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and key experimental data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, exerts its pharmacological effects by directly blocking low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels, particularly the CaV3.2 isoform, are crucial regulators of neuronal excitability and are implicated in the transmission of pain signals.[2][3] By inhibiting the influx of calcium ions through these channels, this compound effectively dampens neuronal firing rates, particularly in neurons that are hyperexcitable in pathological states.[3][4]

Quantitative Pharmacological Data

The potency and selectivity of TTA-P2 have been characterized across various neuronal populations and recombinant channel isoforms. The following tables summarize the key quantitative data. While many studies refer to the compound as TTA-P2, it is understood that the (R)-enantiomer is the biologically active isomer.

| Target | Cell Type | IC50 (nM) | Reference |

| Native T-type Ca²⁺ Channels | Rat Dorsal Root Ganglion (DRG) Neurons | 100 | [2][5][6][7] |

| Native T-type Ca²⁺ Channels | Thalamocortical (TC) Neurons | 22 | [4] |

| Recombinant CaV3.1 | HEK 293 Cells | 93 | [2] |

| Recombinant CaV3.2 | HEK 293 Cells | 196 | [2] |

| Recombinant CaV3.3 | HEK 293 Cells | 84 | [2] |

| High-Voltage-Activated (HVA) Ca²⁺ Channels | Rat Dorsal Root Ganglion (DRG) Neurons | >10,000 | [2] |

| Recombinant CaV2.3 (R-type) | HEK 293 Cells | >10,000 | [2] |

Table 1: In Vitro Potency of TTA-P2

| Animal Model | Species | Dosing (Intraperitoneal) | Effect | Reference |

| Formalin-Induced Inflammatory Pain | Mice | 5 - 7.5 mg/kg | Reduced licking and biting in both phases | [2][4][6] |

| Streptozotocin-Induced Diabetic Neuropathy | Rats | 10 mg/kg | Complete reversal of thermal hyperalgesia | [2][4][6] |

Table 2: In Vivo Efficacy of TTA-P2 in Pain Models

Signaling Pathway of this compound in Nociception

The analgesic effect of this compound is rooted in its ability to modulate the signaling cascade within nociceptive neurons. The following diagram illustrates the proposed pathway.

Figure 1: Proposed signaling pathway of this compound in producing analgesia.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Current Recording

This protocol is adapted from studies investigating the effect of TTA-P2 on T-type calcium currents in dorsal root ganglion (DRG) neurons.[2]

1. Cell Preparation:

-

Acutely dissociate DRG neurons from adult rats.

-

Culture neurons for a short period (2-24 hours) before recording.

2. Solutions:

-

External Solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 110 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

3. Recording Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.

-

To elicit T-type currents, apply a depolarizing voltage step to -30 mV.

-

To isolate T-type currents from high-voltage-activated (HVA) currents, a prepulse to a hyperpolarizing potential (e.g., -110 mV) can be used to remove inactivation of T-type channels.

-

Apply this compound via bath perfusion at desired concentrations.

-

Record and analyze the peak inward current before and after drug application to determine the inhibitory effect.

Figure 2: Workflow for electrophysiological recording of T-type currents.

In Vivo Formalin-Induced Inflammatory Pain Model

This protocol is based on studies evaluating the antinociceptive effects of TTA-P2 in mice.[2][6]

1. Animals:

-

Adult male mice.

2. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., 15% cyclodextrin).

-

Administer this compound via intraperitoneal (i.p.) injection at doses of 5 or 7.5 mg/kg.

-

Administer a vehicle control to a separate group of animals.

3. Formalin Injection:

-

30 minutes after drug or vehicle administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

4. Behavioral Observation:

-

Immediately after formalin injection, place the mouse in a clear observation chamber.

-

Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

-

Phase 2 (Late Phase): 15-60 minutes post-injection (reflects inflammatory pain and central sensitization).

-

5. Data Analysis:

-

Compare the licking/biting time between the this compound-treated groups and the vehicle-treated group for both phases.

In Vivo Streptozotocin-Induced Diabetic Neuropathy Model

This protocol outlines the procedure used to assess the efficacy of TTA-P2 in a rat model of neuropathic pain.[2][6]

1. Induction of Diabetes:

-

Use adult male Sprague-Dawley rats.

-

Induce diabetes with a single intravenous (i.v.) injection of streptozotocin (STZ) at a dose of 50-60 mg/kg, dissolved in citrate buffer.

-

Confirm diabetes by measuring blood glucose levels; levels >300 mg/dL are typically considered diabetic.

2. Assessment of Neuropathy:

-

Allow 2-4 weeks for the development of diabetic neuropathy.

-

Assess thermal hyperalgesia using a plantar test apparatus to measure paw withdrawal latency in response to a radiant heat source. A shortened latency indicates hyperalgesia.

3. Drug Administration:

-

Administer this compound via i.p. injection at a dose of 10 mg/kg.

-

Administer a vehicle control to a separate group of diabetic rats.

4. Behavioral Testing:

-

Measure paw withdrawal latencies at baseline (before drug administration) and at various time points after drug or vehicle administration (e.g., 30, 60, 120 minutes).

5. Data Analysis:

-

Compare the changes in paw withdrawal latency in the this compound-treated group to the vehicle-treated group to determine the reversal of thermal hyperalgesia.

Conclusion

This compound is a highly selective and potent blocker of T-type calcium channels with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and robust in vivo effects make it a valuable research tool and a promising lead compound for the development of novel analgesics and therapeutics for neurological disorders characterized by neuronal hyperexcitability. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other modulators of T-type calcium channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

(R)-TTA-P2: An In-depth Technical Guide on a T-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2, systematically named (R)-3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is the (R)-enantiomer of the potent T-type calcium channel blocker, TTA-P2. While the (S)-enantiomer and the racemic mixture of TTA-P2 have been extensively studied for their therapeutic potential in neurological and pain-related disorders, this compound is primarily utilized as an experimental control due to its significantly reduced or absent activity at the T-type calcium channel. This guide provides a comprehensive overview of the chemical structure, properties, and available data for this compound, with a comparative context to its more active counterparts.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemistry at the tetrahydropyran ring.

| Property | Value |

| IUPAC Name | (R)-3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide |

| Molecular Formula | C₂₁H₂₉Cl₂FN₂O₂ |

| Molecular Weight | 431.37 g/mol |

| Canonical SMILES | CC1(C)C--INVALID-LINK--CCO1 |

| InChI Key | DKNDOKIVCXTFHJ-HNNXBMFYSA-N |

| CAS Number | 1072018-69-9 (for (R)-isomer) |

| Appearance | Pale brown solid |

| Solubility | Soluble in DMSO (50 mM) and ethanol (50 mM)[1] |

Pharmacological Properties

The primary pharmacological target of the TTA-P2 series of compounds is the family of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These channels play a crucial role in regulating neuronal excitability and firing patterns.

Mechanism of Action

The active (S)-enantiomer of TTA-P2 is a potent and selective blocker of T-type calcium channels. It binds to the channel and stabilizes it in the inactive state, thereby preventing the influx of calcium ions that is necessary for the generation of low-threshold calcium spikes. This action effectively dampens neuronal hyperexcitability.

Activity of this compound

Comparative Pharmacology of TTA-P2 Isomers

The following table summarizes the reported inhibitory concentrations (IC₅₀) for the active form of TTA-P2 (racemate or S-isomer) against various ion channels. This data highlights the potency and selectivity of the active compound.

| Target | Cell Type | IC₅₀ | Reference |

| T-type Ca²⁺ channels (native) | Rat Dorsal Root Ganglion (DRG) neurons | 100 nM | [2][3] |

| T-type Ca²⁺ channels (native) | Ventrobasal thalamocortical (VB TC) neurons | 22 nM | [4][5] |

| Recombinant CaV3.1 | HEK 293 cells | 93 nM | [2] |

| Recombinant CaV3.2 | HEK 293 cells | 196 nM | [2] |

| Recombinant CaV3.3 | HEK 293 cells | 84 nM | [2] |

| High-Voltage-Activated (HVA) Ca²⁺ channels | Rat DRG neurons | ~165 µM | [2] |

| Recombinant CaV2.3 | HEK 293 cells | ~35 µM | [2] |

Experimental Protocols

Electrophysiological Recording of T-Type Calcium Currents

The following provides a generalized protocol for assessing the effect of TTA-P2 isomers on T-type calcium channels using whole-cell patch-clamp electrophysiology, based on methodologies described in the literature.[2][6]

1. Cell Preparation:

-

Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats or use a cell line expressing the T-type calcium channel subtype of interest (e.g., HEK-293 cells).

-

Plate cells on glass coverslips and allow them to adhere.

2. Recording Solutions:

-

External Solution (to isolate T-type currents): Containing (in mM): 152 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEA-OH.

-

Internal Solution (pipette solution): Containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Obtain whole-cell recordings from the prepared cells.

-

Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.

-

Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

4. Drug Application:

-

Prepare stock solutions of this compound and (S)-TTA-P2 (or the racemate) in DMSO.

-

Dilute the stock solutions to the desired final concentrations in the external recording solution immediately before application.

-

Apply the compounds to the cells via a perfusion system.

5. Data Analysis:

-

Measure the peak amplitude of the T-type current before and after drug application.

-

Construct concentration-response curves to determine the IC₅₀ values.

Signaling Pathways and Workflows

Signaling Pathway of T-Type Calcium Channel Blockade

The following diagram illustrates the mechanism by which TTA-P2 (the active isomer) modulates neuronal excitability through the blockade of T-type calcium channels.

Caption: Mechanism of neuronal excitability reduction by (S)-TTA-P2.

Experimental Workflow for Characterizing TTA-P2 Isomers

The following diagram outlines a typical workflow for the preclinical characterization of TTA-P2 isomers.

References

- 1. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

(R)-TTA-P2 Selectivity for Cav3.1 vs Cav3.2 vs Cav3.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-TTA-P2, a potent T-type calcium channel blocker, across the three Cav3 channel isoforms: Cav3.1, Cav3.2, and Cav3.3. T-type calcium channels are low-voltage activated channels crucial in various physiological processes, including neuronal firing and cardiac pacemaking, making them significant targets for therapeutic intervention in conditions like epilepsy and neuropathic pain.[1] this compound, a derivative of 4-aminomethyl-4-fluoropiperdine, has emerged as a valuable pharmacological tool for studying these channels.[2][3]

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against the different Cav3 channel subtypes has been quantified in several studies, primarily through electrophysiological measurements. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the expression system and specific experimental conditions.

| Channel Subtype | IC50 (nM) | Expression System / Cell Type | Reference |

| Cav3.1 (α1G) | 93 | Recombinant | [2] |

| Cav3.2 (α1H) | 196 | Recombinant | [2] |

| Cav3.3 (α1I) | 84 | Recombinant | [2] |

| Cav3.1, 3.2, 3.3 | ~100 (pIC50 = 7.0) | Recombinant (Rn) | [4] |

| T-type current (primarily Cav3.1) | 22 | Ventrobasal (VB) thalamocortical neurons | [5][6] |

| T-type current (primarily Cav3.2) | 100 | Rat Dorsal Root Ganglion (DRG) cells | [2][3][7] |

The data indicates that this compound is a potent blocker of all three T-type calcium channel isoforms, with IC50 values in the nanomolar range. While there is some variability in the reported values, the compound generally exhibits high affinity for Cav3.1 and Cav3.3, with a slightly lower, though still potent, affinity for Cav3.2 in recombinant systems.[2] Studies in native neurons suggest a potent blockade of channels predominantly expressing Cav3.1 and Cav3.2.[2][3][5][6][7] The antihyperalgesic effects of TTA-P2 in diabetic rats were abolished by antisense oligonucleotides for the Cav3.2 isoform, highlighting the in vivo relevance of its action on this subtype.[2][3] In contrast to its potent effect on T-type channels, this compound is significantly less effective on high-voltage-activated calcium and sodium currents, with a 100- to 1000-fold lower sensitivity.[2][3]

Mechanism of Action

This compound's mechanism of inhibition can differ depending on the cellular context and the specific Cav3 isoform being studied. In thalamic relay neurons, which primarily express Cav3.1, TTA-P2 acts as a state-independent antagonist.[2] This means its blocking action is not dependent on the channel being in a particular conformational state (resting, open, or inactivated).[5] Conversely, in dorsal root ganglion (DRG) cells, where Cav3.2 is the predominant isoform, TTA-P2 inhibits T-currents in a voltage-dependent manner, suggesting it stabilizes the inactive state of the channel.[2][3] This isoform-specific or cell-type-dependent mechanism is a critical consideration for its application in research and potential therapeutic development.

Experimental Protocols

The determination of this compound's selectivity and potency relies heavily on electrophysiological techniques, particularly the patch-clamp method in its whole-cell configuration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through the channels of a single cell.

Objective: To determine the concentration-response relationship of this compound on Cav3.1, Cav3.2, and Cav3.3 channels and calculate the IC50 values.

General Procedure:

-

Cell Preparation: Stably or transiently transfect a suitable cell line (e.g., HEK-293) with the cDNA encoding the human or rodent α1 subunit of the desired Cav3 isoform (Cav3.1, Cav3.2, or Cav3.3). Alternatively, primary cells endogenously expressing specific isoforms, such as dorsal root ganglion neurons (predominantly Cav3.2) or thalamic neurons (predominantly Cav3.1), can be used.[2][5]

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Solutions:

-

External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 10 BaCl2 or 10 CaCl2), a buffer (e.g., 10 HEPES), and other salts to maintain osmolarity and physiological pH (e.g., 140 CsCl). pH is adjusted to 7.4 with a suitable base (e.g., CsOH). Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP and GTP to support cellular function (e.g., 4 Mg-ATP, 0.3 Na-GTP). The pH is adjusted to 7.2 with a suitable base (e.g., CsOH).

-

-

Recording Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane at a negative potential where T-type channels are fully available for opening (e.g., -90 mV or -100 mV).

-

Evoke T-type currents by applying a depolarizing voltage step to the potential of maximum current activation (e.g., -30 mV).

-

Apply this compound at increasing concentrations to the external solution while recording the peak inward current.

-

Allow sufficient time at each concentration for the drug effect to reach a steady state.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Normalize the current at each concentration to the control (pre-drug) current.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

-

Visualizations

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 of this compound on Cav3 channels.

Signaling Pathway: T-Type Calcium Channel Blockade

Caption: Mechanism of this compound action on T-type calcium channels.

References

- 1. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 2. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow | Journal of Neuroscience [jneurosci.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

(R)-TTA-P2: A Technical Overview of a T-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is the (R)-enantiomer of TTA-P2, a potent and selective blocker of T-type calcium channels. While the bulk of scientific literature focuses on the racemic mixture (TTA-P2), the (R)-isomer is utilized as an experimental control. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of TTA-P2, with the understanding that specific data for the (R)-enantiomer is limited in publicly available research. TTA-P2, chemically known as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, has emerged as a significant pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, particularly in pain signaling.[1][2]

Discovery and Development

TTA-P2 was identified from a series of 4-aminomethyl-4-fluoropiperidine derivatives as a potent antagonist of T-type calcium channels.[1][2] The primary goal of its development was to obtain a more selective and potent blocker compared to existing compounds, which often exhibited off-target effects on other ion channels.[1] The research demonstrated that TTA-P2 potently inhibits native T-type currents in sensory neurons, highlighting its potential as a novel antinociceptive agent.[1][2]

Mechanism of Action

TTA-P2 exerts its pharmacological effects by directly blocking T-type calcium channels, which are low-voltage-activated calcium channels involved in regulating neuronal excitability and firing patterns. The primary mechanism involves the stabilization of the inactive state of the channel, thereby reducing the influx of calcium ions into the cell.[1] This action is particularly relevant in nociceptive neurons, where T-type channels, specifically the CaV3.2 isoform, are upregulated in chronic pain states and contribute to hypersensitivity.[1] By blocking these channels, TTA-P2 effectively dampens neuronal excitability and reduces the transmission of pain signals.[1]

Signaling Pathway

The inhibitory action of TTA-P2 on T-type calcium channels interrupts the downstream signaling cascades that are activated by calcium influx. In the context of pain, this includes the modulation of neurotransmitter release and the reduction of neuronal hyperexcitability that underlies conditions like thermal hyperalgesia.[1]

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-TTA-P2: A Comprehensive Technical Profile on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TTA-P2, the R-enantiomer of 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-type calcium channels. This technical guide provides an in-depth overview of its pharmacological properties and available toxicological information. This compound exhibits high affinity for all three T-type calcium channel isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) and demonstrates significant efficacy in preclinical models of pain and epilepsy. Its mechanism of action involves the blockade of low-voltage activated calcium currents, thereby modulating neuronal excitability. While detailed public toxicology data for this compound is limited, this document summarizes the available safety information and outlines the standard toxicological evaluation such a compound would undergo during preclinical development. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Pharmacology

Mechanism of Action

This compound is a state-dependent blocker of T-type calcium channels, showing a preference for the inactivated state of the channel.[1] This mechanism of action leads to a potent and reversible inhibition of T-type calcium currents in various neuronal populations. By blocking these channels, this compound reduces the low-threshold calcium spikes that contribute to burst firing in neurons, a key process in the pathophysiology of certain types of epilepsy and chronic pain states.[2]

Pharmacodynamics

In Vitro Potency and Selectivity

This compound and its racemic form, TTA-P2, have been extensively characterized in vitro, demonstrating potent and selective blockade of T-type calcium channels. The half-maximal inhibitory concentration (IC₅₀) has been determined in various cell types.

| Preparation | Target | IC₅₀ (nM) | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons | Native T-type Ca²⁺ Channels | 100 | [1][3] |

| Rat Ventrobasal (VB) Thalamocortical (TC) Neurons | Native T-type Ca²⁺ Channels | 22 | [2][4] |

| Recombinant Caᵥ3.1 | Expressed in HEK-293 Cells | 93 | [1] |

| Recombinant Caᵥ3.2 | Expressed in HEK-293 Cells | 196 | [1] |

| Recombinant Caᵥ3.3 | Expressed in HEK-293 Cells | 84 | [1] |

TTA-P2 exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels and sodium channels. In rat DRG neurons, HVA calcium and sodium currents were found to be 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[1][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the analgesic and anticonvulsant properties of TTA-P2.

| Animal Model | Condition | Dose and Route | Effect | Reference |

| Mouse | Inflammatory Pain (Formalin Test) | 5 or 7.5 mg/kg, i.p. | Reduced pain responses in both phase 1 and 2. | [1][3] |

| Rat | Neuropathic Pain (Streptozocin-induced diabetes) | 10 mg/kg, i.p. | Completely reversed thermal hyperalgesia. | [1][3] |

| Rat | Absence Epilepsy (WAG/Rij model) | 10 mg/kg, p.o. | Dose-dependent decrease in total seizure time. | [4] |

| Rat | Tremor (Harmaline model) | Not specified | Dose-dependent reduction in tremor activity. | [4] |

Pharmacokinetics

TTA-P2 is described as an orally active and blood-brain barrier (BBB) penetrant compound.[4] In a rat model of absence epilepsy, a 10 mg/kg oral dose resulted in a plasma level of 1 µM, which was associated with robust CNS efficacy.[4] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not extensively reported in the public domain.

Toxicology Profile

Comprehensive, publicly available toxicology studies conducted under Good Laboratory Practice (GLP) for this compound are limited. However, some safety information has been reported for the broader class of TTA compounds.

Preclinical Safety

An evaluation of "TTA compounds" in dogs revealed no cardiovascular or renal side effects.[1] Intravenous infusion of TTA-P2 at doses of 1.29-4.30 mg/kg over 60 minutes in dogs had no significant impact on mean arterial blood pressure, heart rate, or ECG intervals.[4] In mice, doses of 5 and 7.5 mg/kg of TTA-P2 did not produce sedation or motor impairment in sensorimotor tests (inclined plane, platform, and ledge tests).[1]

Standard Toxicological Assessment Overview

For a compound like this compound to progress to clinical trials, a standard battery of nonclinical toxicology studies would be required to comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH). These studies are designed to identify potential hazards, define a safe starting dose for human trials, and understand the toxicological profile of the drug candidate.

General Toxicology:

-

Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

-

Repeated-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, and longer-term) in two species to characterize the toxic effects of repeated exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology:

-

A core battery of studies to assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity:

-

A battery of in vitro and in vivo tests to assess the potential of the compound to cause genetic mutations or chromosomal damage. This typically includes:

-

An in vitro bacterial reverse mutation assay (Ames test).

-

An in vitro cytogenicity assay in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo genotoxicity assay, such as a micronucleus test in rodent hematopoietic cells.

-

Reproductive and Developmental Toxicology:

-

Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Carcinogenicity:

-

Long-term studies in rodents to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effect of this compound on T-type calcium currents in isolated neurons.

Cell Preparation:

-

Dorsal Root Ganglion (DRG) Neurons: Acutely dissociated from adult rats. Ganglia are dissected and enzymatically treated (e.g., with collagenase and trypsin) to isolate individual neurons.

-

HEK-293 Cells: Stably or transiently transfected to express specific recombinant T-type calcium channel subunits (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3).

Recording Conditions:

-

Technique: Standard whole-cell voltage-clamp technique.

-

External Solution (to isolate Ca²⁺ currents): Contains (in mM): TEA-Cl (e.g., 152), CaCl₂ (e.g., 2), HEPES (10), adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.[1]

-

Internal Solution (Pipette Solution): Typically contains (in mM): CsCl or Cs-methanesulfonate (to block K⁺ currents), EGTA (to chelate intracellular Ca²⁺), HEPES, and ATP/GTP.

-

Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in a closed, available state, and then depolarized to various test potentials (e.g., from -70 mV to +20 mV).[1][5]

In Vivo Analgesia Model: Formalin Test

Objective: To assess the antinociceptive effects of this compound in a model of inflammatory pain.

Animals: Adult mice.

Procedure:

-

Animals are acclimatized to the testing environment.

-

This compound or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded over a period of time (e.g., 60 minutes). The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

In Vivo Neuropathic Pain Model: Streptozocin (STZ)-Induced Diabetic Neuropathy

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Animals: Adult rats.

Procedure:

-

Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.

-

Development of diabetes is confirmed by measuring blood glucose levels.

-

After a period for neuropathy to develop (typically several weeks), baseline nociceptive thresholds are measured (e.g., thermal withdrawal latency using a radiant heat source).

-

This compound or vehicle is administered (e.g., i.p.).

-

Nociceptive thresholds are re-assessed at various time points after drug administration to determine the anti-hyperalgesic effect.

Visualizations

Caption: Mechanism of action of this compound on T-type calcium channels.

Caption: In vitro experimental workflow for characterizing this compound.

Caption: In vivo experimental workflow for assessing this compound efficacy.

References

- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 3. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

The Role of T-Type Calcium Channels in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. A growing body of evidence implicates the T-type calcium channel, particularly the CaV3.2 isoform, as a critical player in the initiation and maintenance of this pathological pain state. Upregulation of CaV3.2 expression and function in primary sensory neurons and central pain pathways leads to neuronal hyperexcitability, a key driver of neuropathic pain symptoms such as allodynia and hyperalgesia. This guide provides an in-depth technical overview of the role of T-type calcium channels in neuropathic pain, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This information is intended to support further research and the development of novel analgesic therapies targeting this important ion channel.

Upregulation of T-Type Calcium Channels in Neuropathic Pain

Multiple preclinical models of neuropathic pain consistently demonstrate an increase in the expression and/or function of T-type calcium channels, predominantly the CaV3.2 isoform. This upregulation is observed in key anatomical locations within the pain pathway, including the dorsal root ganglion (DRG), the spinal dorsal horn, and supraspinal regions like the anterior cingulate cortex (ACC) and the anterior pretectum (APT).[1][2][3][4][5] This enhanced T-type channel activity contributes to the hyperexcitability of sensory neurons, a hallmark of neuropathic pain.[6]

Quantitative Data on CaV3.2 Expression and Function

The following tables summarize the quantitative changes in CaV3.2 mRNA expression, protein levels, and T-type current density observed in various animal models of neuropathic pain.

| Neuropathic Pain Model | Tissue | Method | Change in CaV3.2 mRNA Expression | Reference |

| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn | qRT-PCR | 1.30 ± 0.09 fold increase | [7] |

| Chronic Compression of DRG (CCD) | Lumbar Spinal Cord | Not Specified | Increased | [8] |

| Paclitaxel-Induced Neuropathy | Dorsal Root Ganglion (DRG) | Not Specified | Increased | [8] |

Table 1: Changes in CaV3.2 mRNA Expression in Neuropathic Pain Models.

| Neuropathic Pain Model | Tissue | Method | Change in CaV3.2 Protein Expression | Reference |

| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn | Western Blot | 1.90 ± 0.26 fold increase | [7] |

| Spared Nerve Injury (SNI) | Dorsal Root Ganglion (DRG) | Not Specified | Increased | [8] |

| Spinal Nerve Ligation (SNL) | Dorsal Root Ganglion (DRG) | Not Specified | Increased | [8] |

| Paclitaxel-Induced Neuropathy | Dorsal Root Ganglion (DRG) & Spinal Cord | Western Blot | Increased | [8] |

Table 2: Changes in CaV3.2 Protein Expression in Neuropathic Pain Models.

| Neuropathic Pain Model | Neuron Type | Change in T-Type Current Density | Reference |

| Chronic Constriction Injury (CCI) | Small DRG Neurons | ~1.5-fold increase (from 20 ± 2 pA/pF to 30 ± 3 pA/pF) | [5] |

| Partial Sciatic Nerve Ligation (PSNL) | Lamina II Spinal Dorsal Horn Neurons | Increased | [7] |

| Diabetic Neuropathy | Small & Medium DRG Neurons | Increased | [8] |

| Paclitaxel-Induced Neuropathy | Small DRG Neurons | Increased | [9] |

Table 3: Changes in T-Type Calcium Current Density in Neuropathic Pain Models.

Signaling Pathways Modulating CaV3.2 in Neuropathic Pain

The upregulation of CaV3.2 function in neuropathic pain is not merely a consequence of increased transcription and translation but is also finely tuned by complex post-translational modifications. Key signaling pathways involving ubiquitination, phosphorylation, and glycosylation have been identified as critical regulators of CaV3.2 activity and surface expression.

Ubiquitination and Deubiquitination

A crucial regulatory mechanism involves the balance between ubiquitination, which typically targets proteins for degradation, and deubiquitination, which salvages them. In the context of neuropathic pain, the deubiquitinating enzyme USP5 (Ubiquitin Specific Peptidase 5) plays a pivotal role.[10] Nerve injury leads to an upregulation of USP5, which then removes ubiquitin tags from CaV3.2 channels.[11] This process prevents the degradation of CaV3.2, leading to its accumulation at the plasma membrane and a subsequent increase in T-type current density.[10] Disrupting the interaction between USP5 and CaV3.2 has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain.[10][11]

Phosphorylation

Phosphorylation by various kinases is another key mechanism that enhances CaV3.2 channel activity. Cyclin-dependent kinase 5 (Cdk5) and Protein Kinase C (PKC) have been identified as important players in this process.[8][12] Following nerve injury, the activity of Cdk5 is increased, leading to the phosphorylation of CaV3.2 at specific serine residues (S561 and S1987).[3][8] This phosphorylation event promotes the surface expression of the channel.[8] Similarly, activation of PKC can also potentiate T-type currents.[8] Inhibition of Cdk5 has been shown to reverse mechanical allodynia in neuropathic pain models, highlighting the therapeutic potential of targeting these phosphorylation pathways.[3][8]

Experimental Protocols

Reproducible and well-characterized experimental models and techniques are essential for studying the role of T-type calcium channels in neuropathic pain. This section provides an overview of key methodologies.

Animal Models of Neuropathic Pain

-

Spared Nerve Injury (SNI): This is a widely used model that produces a consistent and long-lasting mechanical allodynia.[1][7]

-

Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.[1][12]

-

Outcome: The injury to the adjacent nerves leads to hypersensitivity in the territory of the spared sural nerve.[1]

-

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve.

-

Procedure: The common sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.

-

Outcome: This leads to the development of allodynia and hyperalgesia in the ipsilateral hind paw.

-

-

Partial Sciatic Nerve Ligation (PSNL): This model involves a partial injury to the sciatic nerve.

Behavioral Testing

-

Von Frey Test for Mechanical Allodynia: This is the standard method for assessing mechanical sensitivity.

-

Procedure: Animals are placed in enclosures on an elevated mesh floor and allowed to habituate.[13] Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.[2] The paw withdrawal threshold (PWT) is determined using the "up-down" method or by recording the force at which a withdrawal response is elicited.[2][13]

-

Data Analysis: A significant decrease in the PWT in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.[10]

-

Electrophysiology

-

Whole-Cell Patch-Clamp Recording of T-type Currents: This technique allows for the direct measurement of T-type calcium channel activity in isolated neurons.

-

Neuron Preparation: DRG or spinal cord neurons are acutely dissociated using enzymatic digestion (e.g., collagenase, trypsin) or recordings are made from intact or slice preparations.[14][15]

-

Recording Solutions:

-

External Solution (in mM): Varies, but typically contains a charge carrier for CaV channels (e.g., 10 BaCl2 or CaCl2), and blockers for Na+ (e.g., TTX) and K+ channels (e.g., TEA, 4-AP).

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based solution to block K+ currents (e.g., 135 CsCl), EGTA to chelate calcium, and ATP/GTP for cellular energy.[16]

-

-

Voltage Protocol: To isolate low-voltage activated (LVA) T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.[5] A series of depolarizing voltage steps (e.g., from -70 mV to +10 mV) are then applied to elicit the inward T-type currents.[5][9]

-

Molecular Biology

-

Western Blotting: Used to quantify the protein expression levels of CaV3.2.

-

Procedure: Protein lysates from DRG or spinal cord tissue are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for CaV3.2. A secondary antibody conjugated to a detectable enzyme is then used for visualization and quantification.[7][17]

-

Antibodies: A polyclonal antibody raised against an epitope in the intracellular loop between domains I and II of rat CaV3.2 is commonly used.[18]

-

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of CACNA1H (the gene encoding CaV3.2).

Therapeutic Implications and Future Directions

The compelling evidence implicating CaV3.2 T-type calcium channels in the pathophysiology of neuropathic pain has established them as a promising target for the development of novel analgesics. Pharmacological blockade of T-type channels has shown efficacy in reducing pain behaviors in various preclinical models. However, the development of isoform-selective inhibitors with favorable side-effect profiles remains a key challenge.

Future research should focus on:

-

Developing highly selective CaV3.2 inhibitors: This will help to minimize off-target effects and improve the therapeutic window.

-

Elucidating the upstream signaling pathways: A deeper understanding of what triggers the upregulation of USP5 and Cdk5 in neuropathic pain could reveal novel targets for intervention.

-

Investigating the role of other T-type channel isoforms: While CaV3.2 is the most studied, the potential contribution of CaV3.1 and CaV3.3 in specific neuropathic pain conditions warrants further investigation.

-

Translating preclinical findings to the clinic: Rigorous clinical trials are needed to validate the efficacy and safety of T-type channel modulators in patients with neuropathic pain.

References

- 1. Cdk5: An Emerging Kinase in Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 3. Cdk5-Dependent Phosphorylation of CaV3.2 T-Type Channels: Possible Role in Nerve Ligation-Induced Neuropathic Allodynia and the Compound Action Potential in Primary Afferent C Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KLHL1 Controls CaV3.2 Expression in DRG Neurons and Mechanical Sensitivity to Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up-regulation of the T-type calcium current in small rat sensory neurons after chronic constrictive injury of the sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Persistent Inflammation Alters the Density and Distribution of Voltage-Activated Calcium Channels in Subpopulations of Rat Cutaneous DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nerve injury elevates functional Cav3.2 channels in superficial spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The deubiquitinating enzyme USP5 modulates neuropathic and inflammatory pain by enhancing Cav3.2 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of cyclin dependent kinase 5 (Cdk5) in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Upregulation of Dorsal Root Ganglion α2δ Calcium Channel Subunit and Its Correlation with Allodynia in Spinal Nerve-Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistological demonstration of CaV3.2 T-type voltage-gated calcium channel expression in soma of dorsal root ganglion neurons and peripheral axons of rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage [frontiersin.org]

- 20. synthesisgene.com [synthesisgene.com]

(R)-TTA-P2: A Stereospecific Tool for Interrogating T-Type Calcium Channel Function in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TTA-P2, the dextrorotatory isomer of the potent T-type calcium channel blocker TTA-P2, serves a critical, albeit often understated, role in modern neuroscience research. While its counterpart, (S)-TTA-P2, demonstrates high affinity and selectivity for T-type calcium channels, this compound is widely utilized as an experimental negative control.[1] This stereospecificity provides researchers with a powerful tool to dissect the precise contributions of T-type calcium channel modulation in a variety of physiological and pathophysiological processes. This whitepaper provides a comprehensive overview of the applications of this compound in the context of its active isomer, detailing its use in validating experimental findings and strengthening the specificity of results. We present key quantitative data, detailed experimental protocols for its application, and illustrative diagrams of the signaling pathways under investigation.

Introduction: The Significance of T-Type Calcium Channels in Neuroscience

Voltage-gated calcium channels are fundamental to neuronal function, converting electrical signals into intracellular calcium transients that trigger a myriad of cellular processes.[2] Among these, the low-voltage activated (LVA) T-type calcium channels (T-channels), comprising the subtypes Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3, are of particular interest.[2] Their ability to open near the resting membrane potential makes them key regulators of neuronal excitability, burst firing, and synaptic plasticity.[2][3] Dysregulation of T-channel function has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Parkinson's disease, making them a compelling target for therapeutic intervention.[4]

(S)-TTA-P2: A Potent and Selective T-Type Calcium Channel Blocker

The racemate, and more specifically the (S)-isomer of TTA-P2, has emerged as a highly valuable pharmacological tool for studying T-type calcium channels. It is a selective, orally active, and blood-brain barrier-penetrant blocker of all three T-type calcium channel subtypes.[5]

Quantitative Efficacy and Selectivity

The potency and selectivity of (S)-TTA-P2 have been extensively characterized across various neuronal populations. Below is a summary of key quantitative data from preclinical studies.

| Parameter | Cell Type | Value | Selectivity vs. Other Channels | Reference |

| IC₅₀ | Ventrobasal Thalamocortical Neurons | 22 nM | High selectivity over HVA Ca²⁺ channels | [5][6] |

| IC₅₀ | Dorsal Root Ganglion (DRG) Neurons | 100 nM | 100- to 1000-fold less sensitive to HVA Ca²⁺ and Na⁺ channels | [7][8] |

| In Vivo Efficacy (Neuropathic Pain) | Diabetic Rat Model (reversal of thermal hyperalgesia) | 10 mg/kg (i.p.) | N/A | [7][8] |

| In Vivo Efficacy (Inflammatory Pain) | Mouse Formalin Test | 5-7.5 mg/kg (i.p.) | N/A | [7][8] |

The Role of this compound as a Negative Control

In pharmacology and neuroscience, demonstrating the specificity of a drug's effect is paramount. The use of an inactive stereoisomer as a negative control is a rigorous method to ensure that the observed biological effects are due to the specific interaction of the active isomer with its target, rather than off-target effects or artifacts of the experimental conditions. This compound fulfills this critical role in studies involving (S)-TTA-P2.[1] By administering this compound under identical experimental conditions and observing a lack of effect, researchers can confidently attribute the findings from (S)-TTA-P2 to the blockade of T-type calcium channels.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound would be used as a negative control alongside its active (S)-isomer.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of TTA-P2 isomers on T-type calcium currents in isolated neurons.

Objective: To determine the IC₅₀ of (S)-TTA-P2 on T-type calcium currents and to confirm the lack of effect of this compound at equivalent concentrations.

Methodology:

-

Cell Preparation: Acutely dissociate neurons (e.g., dorsal root ganglion or thalamic neurons) from rodents and plate them on coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.

-

Apply a series of depolarizing voltage steps to elicit T-type currents.

-

Perfuse the cells with increasing concentrations of (S)-TTA-P2 to determine the dose-response relationship and IC₅₀.

-

In a separate set of experiments, perfuse the cells with equivalent concentrations of this compound to confirm its lack of inhibitory effect.

-

In Vivo Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical pain sensitivity in rodent models of neuropathic pain.

Objective: To evaluate the analgesic effect of (S)-TTA-P2 on mechanical allodynia and to confirm the absence of this effect with this compound.

Methodology:

-

Animal Model: Induce a neuropathic pain model in rodents (e.g., chronic constriction injury of the sciatic nerve).

-

Acclimation: Acclimate the animals to the testing environment, which consists of individual chambers with a mesh floor.

-

Drug Administration: Administer (S)-TTA-P2, this compound, or vehicle (e.g., intraperitoneally) at the desired dose.

-

Testing:

-

At a specified time after drug administration, apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups.

T-Type Calcium Channel Signaling Pathways

Blockade of T-type calcium channels by (S)-TTA-P2 can modulate several downstream signaling pathways, ultimately affecting neuronal function. The following diagrams illustrate some of these key pathways.

Clinical Landscape

To date, neither this compound nor (S)-TTA-P2 has entered clinical trials. However, other T-type calcium channel blockers have been investigated for their therapeutic potential in humans, particularly for neuropathic pain. For example, ethosuximide and ABT-639 have been evaluated in clinical trials for this indication.[9][10] While the results of these trials have been mixed, they underscore the continued interest in T-type calcium channels as a therapeutic target. The high selectivity and potency of (S)-TTA-P2 may offer advantages over less specific agents, and its preclinical success warrants further investigation.

Conclusion

This compound is an indispensable tool for rigorous neuroscience research. Its use as a negative control alongside the active (S)-isomer allows for the unambiguous attribution of experimental results to the blockade of T-type calcium channels. This stereospecific approach is crucial for validating T-type channels as therapeutic targets and for advancing our understanding of their role in health and disease. As research into T-type channel modulators continues, the principled use of control compounds like this compound will remain a cornerstone of high-quality, reproducible science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 3. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of a T-type calcium channel blocker in patients with neuropathic pain: A proof-of-concept, randomized, double-blind and controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-TTA-P2 in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TTA-P2 is a potent and selective blocker of T-type calcium channels, with a particularly high affinity for the CaV3.2 isoform.[1][2] This channel subtype is a key regulator of neuronal excitability and has been implicated in the signaling pathways of various pain states.[3][4][5][6] Upregulation of CaV3.2 expression and activity in dorsal root ganglion (DRG) and spinal dorsal horn neurons is associated with inflammatory and neuropathic pain conditions.[7] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of T-type calcium channels in nociception and as a potential therapeutic agent for pain relief.[8]

These application notes provide a comprehensive overview of the in vivo use of this compound in established rodent models of pain, including detailed protocols and dosage information to guide researchers in their experimental design.

Data Presentation

In Vivo Efficacy of this compound in Rodent Pain Models

The following tables summarize the quantitative data on the dosage and efficacy of this compound administered intraperitoneally (i.p.) in various rodent pain models.

Table 1: Efficacy of this compound in a Mouse Inflammatory Pain Model

| Pain Model | Species | Administration Route | Dosage (mg/kg) | Observed Effect | Citation |

| Formalin Test | Mouse | i.p. | 5 | Significant reduction in pain responses in both phase 1 and 2 | [7] |

| Formalin Test | Mouse | i.p. | 7.5 | Significant reduction in pain responses in both phase 1 and 2 | [7][9] |

Table 2: Efficacy of this compound in Rat Neuropathic Pain Models

| Pain Model | Species | Administration Route | Dosage (mg/kg) | Observed Effect | Citation |

| Streptozocin-Induced Diabetic Neuropathy | Rat | i.p. | 5-10 | Complete reversal of thermal hyperalgesia at 10 mg/kg | [7][9] |

| Spinal Cord Injury | Rat | i.p. | 10 | Reduced mechanical hypersensitivity | [9] |

| Mechanical Hypersensitivity | Rat | i.p. | 1, 3, 10 | Dose-dependent increase in mechanical threshold | [9] |

This compound is also noted to be orally active and has shown efficacy in a rat model of absence epilepsy at a dose of 10 mg/kg (p.o.), suggesting that oral administration could be a viable route for pain studies as well.[9]

Experimental Protocols

Protocol 1: Formalin-Induced Inflammatory Pain in Mice

This protocol is adapted from studies demonstrating the efficacy of this compound in the formalin test, a widely used model of inflammatory pain.[10][11][12]

Materials:

-

This compound

-

Vehicle: 15% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4[7]

-

Formalin solution (e.g., 2.5% in saline)

-

Male C57BL/6 mice (or other appropriate strain)

-

Plexiglas observation chambers

-

Hamilton syringe (or similar) for formalin injection

-

Syringes and needles for i.p. injection

Procedure:

-

Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

-

This compound Administration:

-

Prepare a fresh solution of this compound in the vehicle.

-

Administer this compound (5 or 7.5 mg/kg) or an equal volume of vehicle via intraperitoneal (i.p.) injection.

-

-

Habituation: Place the mice back into the observation chambers for a 30-minute habituation period following the injection.[7]

-

Formalin Injection: One hour after the this compound or vehicle injection, administer a subcutaneous injection of formalin (e.g., 20 µL of 2.5% formalin) into the plantar surface of one hind paw.[7]

-

Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents direct nociceptor activation.

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase reflects inflammatory pain and central sensitization.[10]

-

-

Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases.

Protocol 2: Streptozocin-Induced Diabetic Neuropathy in Rats

This protocol outlines the induction of diabetic neuropathy and the subsequent assessment of thermal hyperalgesia, a common symptom reversible by this compound.[13][14][15][16]

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

This compound

-

Vehicle: 15% (w/v) (2-hydroxypropyl)-β-cyclodextrin in sterile saline, pH 7.4[7]

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Plantar test apparatus for assessing thermal withdrawal latency

-

Blood glucose meter

Procedure:

-

Induction of Diabetes:

-

Fast rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Induce diabetes with a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg).

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours post-injection and monitor weekly.

-

-

Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, characterized by thermal hyperalgesia (decreased paw withdrawal latency to a thermal stimulus).

-

Baseline Thermal Sensitivity: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source before drug administration.

-

This compound Administration:

-

Prepare a fresh solution of this compound in the vehicle.

-

Administer this compound (e.g., 10 mg/kg) or an equal volume of vehicle via i.p. injection.

-

-

Post-Treatment Thermal Sensitivity: Measure the PWL at various time points after the injection (e.g., 30, 60, 90, and 120 minutes) to assess the reversal of thermal hyperalgesia.

-

Data Analysis: Compare the PWL before and after treatment within each group and between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of CaV3.2 in Nociception

Caption: Role of CaV3.2 in Nociceptive Signaling and Inhibition by this compound.

Experimental Workflow for the Formalin Test

Caption: Step-by-step workflow for the mouse formalin test with this compound.

Logical Relationship in Diabetic Neuropathy Model

Caption: Logical flow of the streptozotocin-induced diabetic neuropathy pain model.

References

- 1. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent | Semantic Scholar [semanticscholar.org]

- 3. Cav3.2 T-Type calcium channels downregulation attenuates bone cancer pain induced by inhibiting IGF-1/HIF-1α signaling pathway in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]

- 5. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model | MDPI [mdpi.com]

- 12. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vivo silencing of the Cav3.2 T-type calcium channels in sensory neurons alleviates hyperalgesia in rats with streptozocin-induced diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment of a rat model of type II diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Streptozotocin-Induced Diabetic Neuropathic Pain Is Associated with Potentiated Calcium-Permeable AMPA Receptor Activity in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Preparing (R)-TTA-P2 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of (R)-TTA-P2 stock solutions using dimethyl sulfoxide (DMSO). This compound is the isomer of TTA-P2, a potent and selective T-type calcium channel blocker, making it a valuable tool for research in neurology and pain management.[1][2] Adherence to proper preparation and storage protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Introduction to this compound

This compound serves as an experimental control in studies involving TTA-P2, a potent inhibitor of T-type calcium channels.[1] TTA-P2 has been shown to penetrate the central nervous system and effectively block native T-type currents in neurons.[1][3] Its mechanism of action involves the inhibition of T-type calcium channels, which play a crucial role in neuronal excitability and pain signaling.[2][4] Understanding the function of these channels is critical in the development of novel therapeutics for neurological disorders such as epilepsy and chronic pain.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₉Cl₂FN₂O₂ |

| Molecular Weight | 431.4 g/mol [6] |

| CAS Number | 1072018-68-8[5] |

| Appearance | Off-white to light yellow solid powder[7] |

| Purity | >98%[6] |

Table 2: Solubility of this compound in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| 25 | 57.95 | Ultrasonic and warming to 60°C may be required.[5] |

| 50 | 115.91 | Ultrasonic assistance is needed. Use of newly opened, hygroscopic DMSO is recommended.[1][3] |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years[1][5] |

| 4°C | 2 years[1][5] | |

| In DMSO | -80°C | 6 months[1][5][8] |

| -20°C | 1 month[1][5][6][8] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration in research.[1][5] Adjust calculations accordingly for different desired concentrations.

Step 1: Calculation

-

Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 431.4 g/mol / 1000 = 4.314 mg

Step 2: Weighing

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube.

Step 3: Dissolution

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, the following steps can be taken:

-

Warming: Gently warm the solution to 60°C in a water bath or heat block for a short period.[3][5]

-

Ultrasonication: Place the tube in an ultrasonic bath until the solution is clear.[1][3][5]

-

Note: It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][3][5]

-

Step 4: Aliquoting and Storage

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5][6][8]

Visualizations

T-type Calcium Channel Signaling Pathway

Caption: T-type Calcium Channel Blockade by this compound.

Experimental Workflow for Stock Solution Preparation

Caption: this compound Stock Solution Preparation Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]

- 7. TTA-P2 I CAS#: 1072018-68-8 I inhibitor of T-Type calcium channel I InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes: (R)-TTA-P2 as a Selective T-Type Calcium Channel Blocker

(R)-TTA-P2 is a potent, selective, and reversible antagonist of T-type calcium channels (T-channels).[1] It is the active enantiomer of TTA-P2 and demonstrates high affinity for all three T-channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[2] In preclinical studies, this compound has shown significant efficacy as an antinociceptive agent, making it a valuable pharmacological tool for investigating the role of T-channels in pain signaling pathways.[3][4] Its primary mechanism of action involves blocking the influx of calcium ions through T-channels, thereby reducing neuronal excitability in pain-sensing neurons, such as those in the dorsal root ganglion (DRG).[3][5]